

Application Notes & Protocols: Clothiapine-d8 in Therapeutic Drug Monitoring

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Compound of Interest

Compound Name: Clothiapine-d8

Cat. No.: B15559098

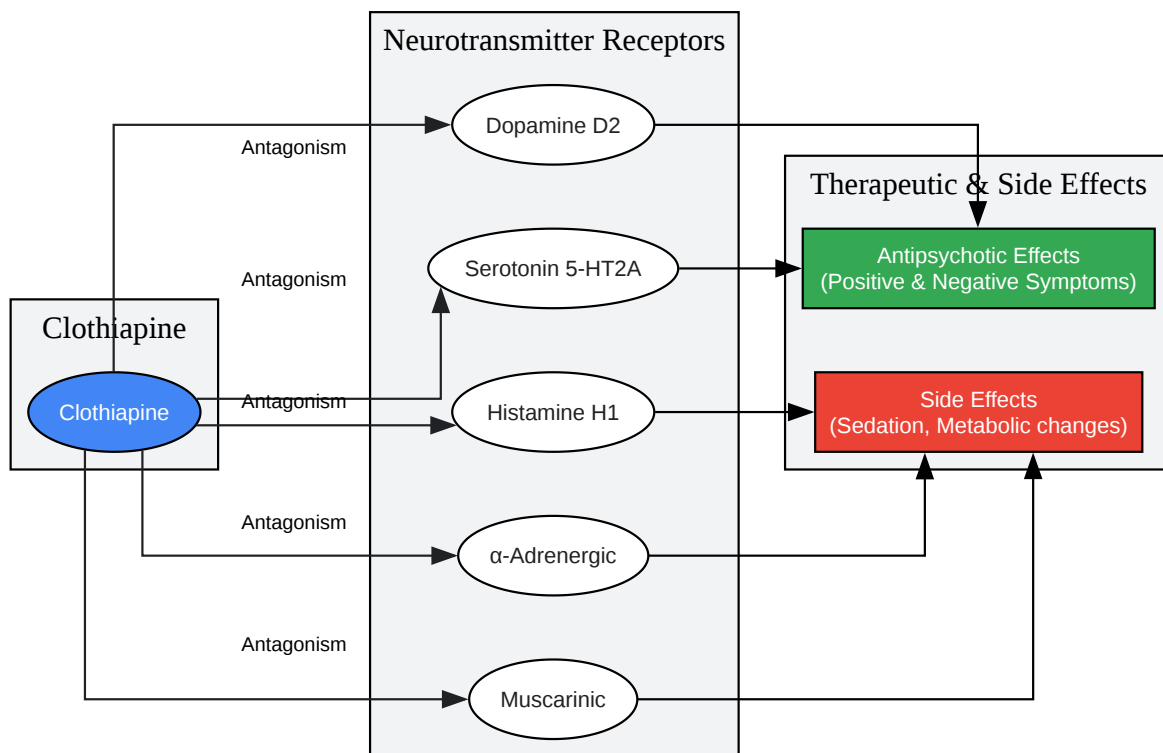
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Introduction

Clothiapine is an atypical antipsychotic of the dibenzothiazepine class used in the management of schizophrenia and other psychotic disorders.[1][2] Therapeutic Drug Monitoring (TDM) of antipsychotics is a valuable tool for optimizing treatment by personalizing dosage regimens to improve efficacy and minimize adverse effects.[3][4] Due to inter-individual variability in pharmacokinetics, monitoring plasma concentrations of clothiapine can aid clinicians in making informed decisions regarding dose adjustments.[5] **Clothiapine-d8**, a deuterated analog of clothiapine, serves as an ideal internal standard for quantitative analysis by mass spectrometry, ensuring accuracy and precision in therapeutic drug monitoring.

Mechanism of Action

Clothiapine exerts its antipsychotic effects through a complex interaction with various neurotransmitter systems in the brain.[6][7] It acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, which is a characteristic feature of atypical antipsychotics.[6][7] The blockade of D2 receptors is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions, while the antagonism of 5-HT2A receptors may contribute to its efficacy against negative symptoms and reduce the likelihood of extrapyramidal side effects.[6][7] Additionally, clothiapine has affinities for histamine H1, alpha-adrenergic, and muscarinic receptors, which contribute to its therapeutic effects and side-effect profile.[7]



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Caption: Simplified signaling pathway of Clothiapine's mechanism of action.

Quantitative Data

The following tables summarize key quantitative parameters for the therapeutic drug monitoring of clothiapine.

Table 1: Pharmacokinetic Properties of Clothiapine

Parameter	Value	Reference
Absorption	Rapidly and considerably absorbed from the gastrointestinal tract.	[1]
Excretion	Mainly via the fecal route. Approximately 35% of an oral dose is eliminated in the urine.	[1]
Mean Half-life (Oral)	7.1 hours	[8]
Mean Half-life (Intravenous)	4.3 hours	[8]

Table 2: Therapeutic and Toxic Concentrations of Clothiapine in Plasma/Serum

Concentration Type	Range (µg/L)	Mean (µg/L)	Notes	Reference
Therapeutic Range	10 - 160	-	Suggested therapeutic window.	[8]
Observed in Patients	6 - 155	46	From a study of 12 treated patients.	[9]
Post-mortem Blood	22 - 341	123	From seven autopsy cases.	[9]
Intoxication Case	384	-	Serum concentration 25 hours after ingestion.	[8]

Table 3: Analytical Method Parameters for Clothiapine Quantification

Analytical Method	Matrix	LLOQ (µg/L)	LOD (µg/L)	Linearity (µg/L)	Reference
HPLC-DAD	Plasma, Blood, Tissue	15	5	10 - 1000	[9]
GC-NPD	Plasma, Blood, Tissue	6	2	10 - 1000	[9]
GC-MS	Blood	4.3	1.3	Not Specified	[10] [11]
GC-MS	Urine	3.9	1.2	Not Specified	[10] [11]

Experimental Protocols

Protocol 1: Sample Preparation for Clothiapine Analysis in Human Plasma using Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for clothiapine extraction.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Materials:

- Human plasma samples
- Clothiapine-d8** internal standard (IS) working solution (e.g., 1 µg/mL in methanol)
- 0.1 M Sodium Hydroxide (for pH adjustment)
- Extraction solvent: n-hexane/dichloromethane (85:15, v/v)
- Reconstitution solvent: Mobile phase or appropriate solvent for the analytical instrument
- Vortex mixer
- Centrifuge
- Evaporator (e.g., nitrogen evaporator)

Procedure:

- Pipette 500 μ L of human plasma into a clean polypropylene tube.
- Add 25 μ L of the **Clothiapine-d8** internal standard working solution.
- Vortex briefly to mix.
- Adjust the pH of the sample to approximately 9.5 by adding 0.1 M Sodium Hydroxide.
- Add 2 mL of the extraction solvent (n-hexane/dichloromethane).
- Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
- Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
- Carefully transfer the upper organic layer to a new clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 μ L of the reconstitution solvent.
- Vortex briefly and transfer to an autosampler vial for analysis (e.g., by LC-MS/MS).

Protocol 2: Proposed LC-MS/MS Method for Quantification of Clothiapine

This is a proposed method based on standard practices for the analysis of small molecules in biological matrices.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions:

- Column: C18 column (e.g., 2.1 x 50 mm, 1.8 μ m)
- Mobile Phase A: 0.1% Formic acid in Water

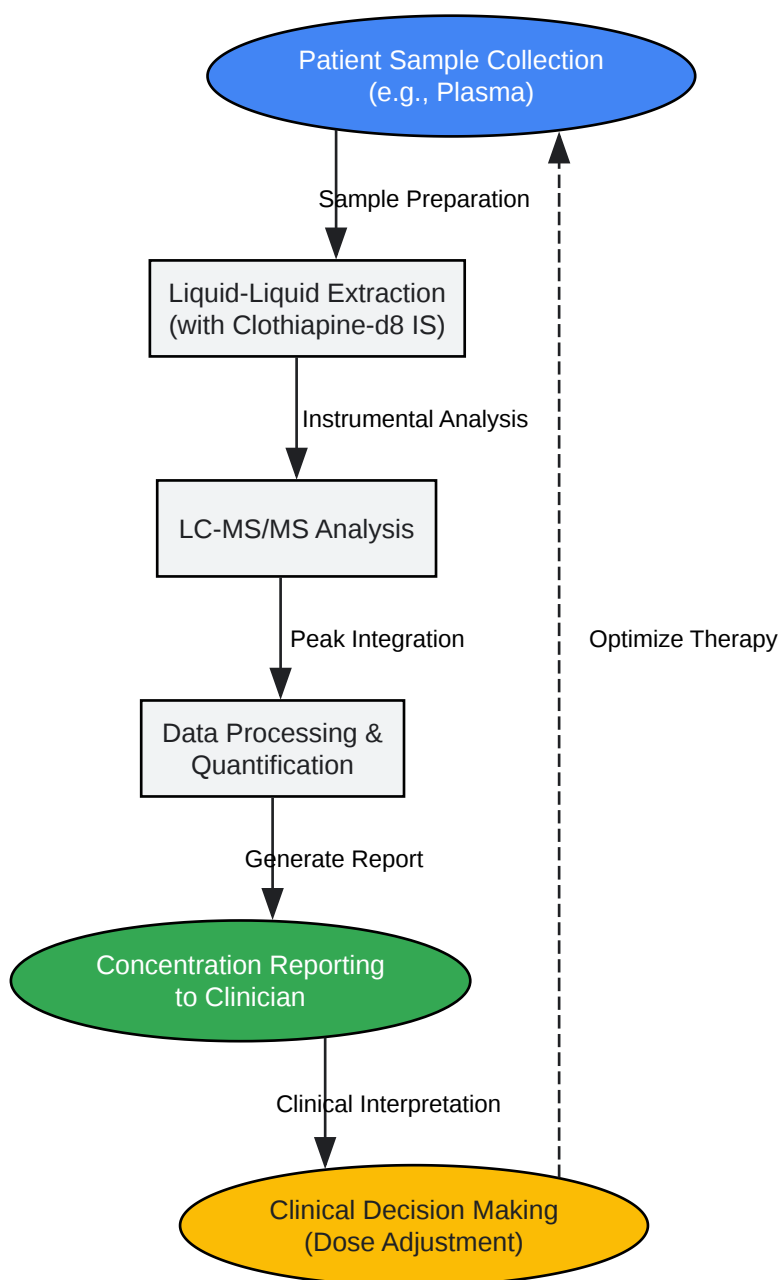
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μ L
- Column Temperature: 40°C

MS/MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM) Transitions:
 - Clothiapine: Propose precursor > product ion transitions (e.g., m/z 344.1 > 229.1)
 - **Clothiapine-d8** (IS): Propose precursor > product ion transitions (e.g., m/z 352.1 > 237.1)
- Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.

Data Analysis:

- Quantify clothiapine concentrations by calculating the peak area ratio of the analyte to the internal standard (**Clothiapine-d8**).
- Generate a calibration curve using standards of known clothiapine concentrations and a constant concentration of the internal standard.
- Determine the concentration of clothiapine in unknown samples by interpolating their peak area ratios from the calibration curve.



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Caption: General workflow for therapeutic drug monitoring of Clothiapine.

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